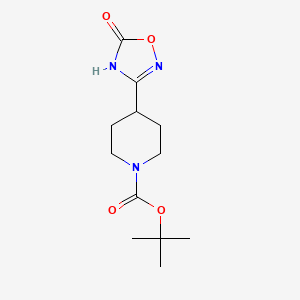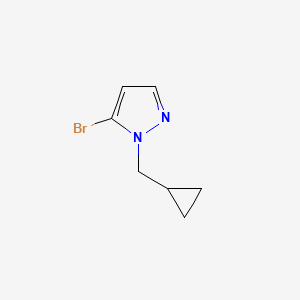
5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of a bromine atom at the 5-position and a cyclopropylmethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole typically involves the bromination of 1-(cyclopropylmethyl)-1H-pyrazole. This can be achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(cyclopropylmethyl)-1H-pyrazole-5-azide.
Scientific Research Applications
5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-1H-pyrazole: Lacks the cyclopropylmethyl group, which may affect its biological activity and binding properties.
Uniqueness
5-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination of substituents can enhance its reactivity and specificity in chemical and biological applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrazole |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
SWCIIXHMWOYTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

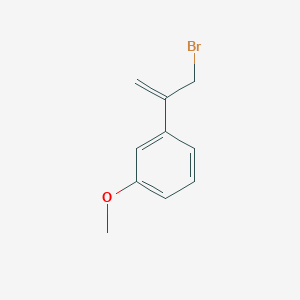
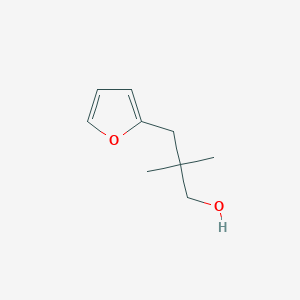
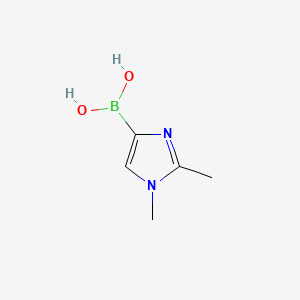
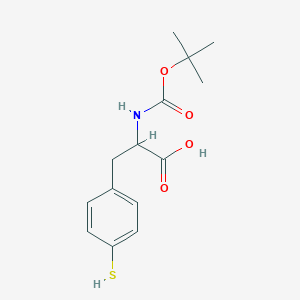
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)


